1-Iodo-2-(2-methoxyethoxy)ethane 1-Iodo-2-(2-methoxyethoxy)ethane
Brand Name: Vulcanchem
CAS No.: 104539-21-1
VCID: VC2075448
InChI: InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
SMILES: COCCOCCI
Molecular Formula: C5H11IO2
Molecular Weight: 230.04 g/mol

1-Iodo-2-(2-methoxyethoxy)ethane

CAS No.: 104539-21-1

Cat. No.: VC2075448

Molecular Formula: C5H11IO2

Molecular Weight: 230.04 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-2-(2-methoxyethoxy)ethane - 104539-21-1

Specification

CAS No. 104539-21-1
Molecular Formula C5H11IO2
Molecular Weight 230.04 g/mol
IUPAC Name 1-(2-iodoethoxy)-2-methoxyethane
Standard InChI InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Standard InChI Key CJXAGOKSVZAZAI-UHFFFAOYSA-N
SMILES COCCOCCI
Canonical SMILES COCCOCCI

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Iodo-2-(2-methoxyethoxy)ethane features a two-carbon ethane backbone with two key substituents: a methoxy group (-OCH3) and an iodoethoxy group (-OCH2CH2I). This arrangement creates a molecule with moderate polarity due to the presence of the ether linkages, while the iodine atom serves as an excellent leaving group, enhancing the compound's reactivity in nucleophilic substitution reactions . The structure can also be described as 1-(2-iodoethoxy)-2-methoxyethane, highlighting the connection between the two ether groups in the molecule .

Physical and Chemical Properties

The physical and chemical properties of 1-Iodo-2-(2-methoxyethoxy)ethane are summarized in the following table:

PropertyValue
Molecular FormulaC5H11IO2
Molecular Weight230.04 g/mol
Physical StateLiquid at room temperature
Standard Purity≥97%
SolubilitySoluble in most organic solvents
ReactivityHigh reactivity in nucleophilic substitution reactions
Structural FeaturesContains ether linkages and iodine as a leaving group

These properties contribute to the compound's utility in various chemical transformations and applications . The presence of the iodine atom, a good leaving group, enhances the molecule's reactivity in numerous organic reactions, particularly nucleophilic substitutions, making it valuable as a synthetic intermediate .

Identification Data

For research and regulatory purposes, 1-Iodo-2-(2-methoxyethoxy)ethane can be identified using the following standard identifiers:

Identifier TypeValue
CAS Number104539-21-1
Related CAS134141-55-2
MDL NumberMFCD18205837
European Community (EC) Number846-172-8
DSSTox Substance IDDTXSID00577005
Nikkaji NumberJ2.028.362I
SMILES NotationCOCCOCCI
IUPAC Name1-iodo-2-(2-methoxyethoxy)ethane
Alternative Name1-(2-iodoethoxy)-2-methoxyethane

These identification codes and systematic nomenclature are essential for accurately cataloging and referencing this compound in scientific literature and chemical databases .

Synthesis and Reactions

Reactivity Patterns

The reactivity of 1-Iodo-2-(2-methoxyethoxy)ethane is primarily governed by the presence of the iodine atom, which serves as an excellent leaving group in various nucleophilic substitution reactions. The compound demonstrates versatile chemistry in several reaction types:

  • Nucleophilic substitution reactions (SN2): The iodine atom is readily displaced by various nucleophiles, making this compound valuable in alkylation reactions.

  • Elimination reactions: Under appropriate conditions, the compound can undergo elimination to form alkenes.

  • Cross-coupling reactions: The iodine functionality enables participation in metal-catalyzed coupling reactions, including palladium-catalyzed transformations.

Mechanisms of Action

The mechanism of action of 1-Iodo-2-(2-methoxyethoxy)ethane in chemical reactions primarily involves substitution pathways where the iodine atom is replaced by incoming nucleophiles. The ether linkages in the molecule can also participate in certain reactions, providing additional reactivity sites. The specific molecular targets and reaction pathways depend on the particular transformation and reagents employed, but the inherent reactivity of the carbon-iodine bond remains a central feature in most applications.

Applications

Scientific Research Applications

1-Iodo-2-(2-methoxyethoxy)ethane serves various functions in scientific research, particularly in synthetic organic chemistry:

  • Intermediate in organic synthesis: The compound functions as a building block for more complex molecules, enabling the introduction of the 2-(2-methoxyethoxy)ethyl group into target structures.

  • Reagent for alkylation reactions: The compound can be used to alkylate various nucleophiles, including alcohols, amines, thiols, and carboxylates.

  • Labeling agent in biochemical studies: The reactive nature of the iodine functionality makes it useful for labeling biomolecules for tracking and analytical purposes.

Industrial Applications

In industrial settings, 1-Iodo-2-(2-methoxyethoxy)ethane finds use in:

  • Production of specialty chemicals: The compound serves as a precursor in the synthesis of various specialty chemicals with specific properties required for industrial applications.

  • Solvent applications: In certain industrial processes, the compound may function as a specialized solvent.

  • Polymer chemistry: It can be utilized in the modification of polymers to introduce specific functional groups that alter material properties.

Biological Activity

Interaction with Biological Systems

The biological activity of 1-Iodo-2-(2-methoxyethoxy)ethane is primarily attributed to its ability to interact with biological membranes and cellular components. Research into compounds of similar structure suggests several modes of action:

  • Membrane perturbation: The compound may interact with and potentially disrupt cellular membranes, leading to altered permeability profiles and possible cellular dysfunction.

  • Intracellular effects: Once inside cells, the compound can influence various signaling pathways, gene expression patterns, and metabolic processes through interactions with cellular proteins and nucleic acids.

  • DNA interaction: There is evidence suggesting that the compound or its metabolites may bind to DNA, potentially inhibiting replication and transcription processes, which could have implications for both therapeutic applications and toxicity considerations.

Toxicological Considerations

Toxicological assessments of 1-Iodo-2-(2-methoxyethoxy)ethane have revealed several important characteristics:

  • Dose-dependent effects: Research indicates that the compound exhibits concentration-dependent biological effects, with lower concentrations potentially showing therapeutic properties while higher doses may lead to significant cytotoxicity.

  • Cell line variability: Different cell types demonstrate varying sensitivities to the compound, highlighting the importance of targeted applications and careful dosing in any potential therapeutic context.

  • Antimicrobial properties: Studies suggest that the compound may possess antimicrobial activity, potentially through mechanisms involving membrane disruption or intracellular targets in microbial cells.

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